molecular formula C6D4N2 B1148756 2-CYANOPYRIDINE-D4 CAS No. 1219795-17-1

2-CYANOPYRIDINE-D4

Cat. No.: B1148756
CAS No.: 1219795-17-1
M. Wt: 108.1340071
InChI Key:
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Description

2-CYANOPYRIDINE-D4 is a deuterated form of 2-cyanopyridine, a compound that belongs to the class of nitriles. The deuterium atoms replace the hydrogen atoms in the pyridine ring, making it useful in various scientific studies, particularly in the field of spectroscopy. This compound is often used as a building block in organic synthesis and has applications in pharmaceuticals, agrochemicals, and material science.

Mechanism of Action

Target of Action

The primary target of 2-Cyanopyridine-D4 is cysteine , an amino acid . The compound has been found to react efficiently with cysteine, particularly under aqueous and mild conditions .

Mode of Action

This compound interacts with its target, cysteine, through a process known as N-terminal cysteine bioconjugation . This interaction is facilitated by the presence of electron-withdrawing groups in 2-cyanopyridines . The highly reactive nature of 2-cyanopyridines also enables the peptide bond cleavage of glutathione .

Biochemical Pathways

The interaction of this compound with cysteine affects the glutathione pathway . Glutathione, a peptide composed of three amino acids (cysteine, glutamic acid, and glycine), plays a crucial role in cellular processes such as detoxification and immune function. The compound’s action results in the cleavage of the peptide bond in glutathione .

Pharmacokinetics

The compound’s efficient reaction with cysteine under aqueous and mild conditions suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the chemical modification of bioactive peptides . By enabling N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione, the compound can modify the structure and function of these peptides .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and the condition of the environment . The compound reacts efficiently with cysteine under aqueous and mild conditions, suggesting that its action, efficacy, and stability may be influenced by these factors .

Biochemical Analysis

Biochemical Properties

2-CYANOPYRIDINE-D4 has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to react efficiently with cysteine under aqueous and mild conditions . This interaction is believed to be facilitated by the electron-withdrawing groups present in this compound .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, it has been shown to enable the peptide bond cleavage of glutathione . This suggests that this compound may have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been shown to react with cysteine, leading to the formation of a thiazoline ring . This reaction is believed to be facilitated by the electron-withdrawing groups present in this compound .

Temporal Effects in Laboratory Settings

It has been shown that this compound can form stable intermolecular hydrogen bonds, suggesting potential for long-term stability .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to react with cysteine, leading to the formation of a thiazoline ring . This suggests that this compound may play a role in the metabolism of cysteine and other related compounds .

Transport and Distribution

Given its ability to interact with various biomolecules, it is likely that this compound may be transported and distributed via various transporters or binding proteins .

Subcellular Localization

Given its ability to interact with various biomolecules, it is likely that this compound may be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-CYANOPYRIDINE-D4 typically involves the deuteration of 2-cyanopyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts under controlled conditions. The process can be carried out using deuterium gas or deuterated reagents in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure complete deuteration. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-CYANOPYRIDINE-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides and Esters: Formed through nucleophilic substitution.

    Primary Amines: Resulting from reduction reactions.

    Heterocyclic Compounds: Produced via cyclization reactions .

Scientific Research Applications

2-CYANOPYRIDINE-D4 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYANOPYRIDINE-D4 is unique due to the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and kinetic isotope effect investigations. Its stability and reactivity make it a valuable tool in various fields of research and industry .

Properties

CAS No.

1219795-17-1

Molecular Formula

C6D4N2

Molecular Weight

108.1340071

Synonyms

2-CYANOPYRIDINE-D4

Origin of Product

United States

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